molecular formula C15H13NO5 B14695382 Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester CAS No. 25334-08-1

Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester

Cat. No.: B14695382
CAS No.: 25334-08-1
M. Wt: 287.27 g/mol
InChI Key: MKVRAKQWRAGPSH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy and amino groups, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester typically involves multi-step organic reactions One common method includes the esterification of 2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial activity could be due to its interaction with microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid: Similar in structure but lacks the 4-hydroxyphenylamino group.

    Paracetamol: Contains a similar phenolic structure but differs in its functional groups.

    Aspirin: Another derivative of benzoic acid with acetyl and hydroxy groups.

Uniqueness

Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

25334-08-1

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 2-hydroxy-5-[(4-hydroxyphenyl)carbamoyl]benzoate

InChI

InChI=1S/C15H13NO5/c1-21-15(20)12-8-9(2-7-13(12)18)14(19)16-10-3-5-11(17)6-4-10/h2-8,17-18H,1H3,(H,16,19)

InChI Key

MKVRAKQWRAGPSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)O)O

Origin of Product

United States

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